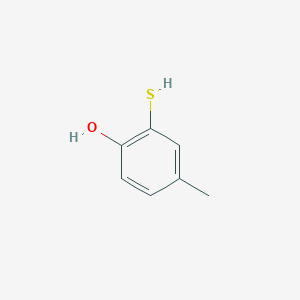

4-Methyl-2-Sulfanylphenol

描述

Contextualization within Modern Phenol (B47542) Chemistry and Organosulfur Compounds

Phenols are a class of organic compounds characterized by a hydroxyl group directly attached to an aromatic ring. This structural feature imparts specific acidic properties and reactivity, making them crucial precursors in the synthesis of a vast array of chemical products, from polymers to pharmaceuticals. The hydroxyl group activates the aromatic ring, facilitating electrophilic substitution reactions.

Organosulfur compounds, on the other hand, are defined by the presence of a carbon-sulfur bond. The sulfur atom, with its ability to exist in various oxidation states and form multiple types of bonds (thiols, thioethers, sulfoxides, sulfones), introduces a rich and diverse chemistry. acs.org These compounds are integral to numerous biologically active molecules and functional materials. acs.org

4-Methyl-2-Sulfanylphenol is a hybrid molecule that benefits from the chemical functionalities of both phenols and thiols. This dual reactivity makes it a versatile tool for chemists, allowing for selective modifications at either the hydroxyl or the sulfanyl (B85325) group, or reactions involving the aromatic ring.

Significance of the Sulfanylphenol Moiety in Synthetic Chemistry and Functional Materials

The true significance of this compound lies in its application as a sophisticated building block in the construction of more complex molecular architectures and functional materials.

In the realm of synthetic chemistry, this compound has been identified as a key intermediate in the synthesis of targeted bioactive molecules. For instance, it serves as a crucial starting material in the multi-step synthesis of potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists. acs.orgresearchgate.net These agonists are of high interest in medicinal chemistry for their potential therapeutic applications. The synthesis often involves the regiocontrolled dialkylation of 4-Mercapto-2-methylphenol (B30320) as a pivotal step. acs.orgresearchgate.net Furthermore, this compound is utilized in the preparation of inhibitors for enzymes such as acetyl-CoA carboxylase, highlighting its role in the development of potential new drugs. google.com Research has detailed the coupling of 4-mercapto-2-methylphenol with other chemical entities to create complex heterocyclic structures, such as novel thiazoline (B8809763) cores, which are being investigated for their pharmacological activity. researchgate.netacs.org

The application of this compound extends into the development of functional materials. While direct polymerization of this specific monomer is not widely documented, its structural motifs are valuable. The presence of a thiol group allows for its potential use in the synthesis of poly(thioether)s, a class of polymers known for their thermal stability and refractive properties. The phenolic antioxidant moiety within the structure suggests that polymers incorporating this unit could exhibit enhanced resistance to oxidative degradation. The compound also serves as an intermediate in the preparation of various benzotriazoles. Benzotriazoles are well-known photostable compounds used as UV absorbers in various materials, including polymers, to protect them from light-induced degradation. The bifunctional nature of this compound, with its nucleophilic thiol and phenolic hydroxyl groups, also makes it a candidate for creating cross-linked polymers and specialty resins with tailored properties.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methyl-4-sulfanylphenol |

| Synonyms | 4-Mercapto-2-methylphenol, 4-Hydroxy-3-methylthiophenol |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol |

| Appearance | White to pale yellow crystal or crystalline powder |

| Melting Point | Approximately 55-57 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

| SMILES | CC1=C(C=CC(=C1)S)O |

| InChI Key | UMJGOCMSBZWCNY-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-2-sulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMWXFGQYATKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486794 | |

| Record name | 2-hydroxy-5-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60774-07-4 | |

| Record name | 2-hydroxy-5-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Towards 4 Methyl 2 Sulfanylphenol and Analogous Systems

Direct Synthetic Routes to 4-Methyl-2-Sulfanylphenol

One of the established methods for the synthesis of mercaptophenols involves the hydrolysis of thiocyanophenols. This process is particularly effective when conducted under specific conditions. For instance, the conversion of certain thiocyanophenols to their corresponding mercaptophenols can be achieved in good yields through aqueous caustic hydrolysis. google.com Key parameters for this reaction include a caustic to thiocyanophenol mole ratio of at least two and the absence of lower aliphatic alcohols. google.com The temperature for this hydrolysis typically ranges from 40 to 150°C, with a reaction time of at least three hours. google.com

A specific example of this methodology is the preparation of 4-mercapto-2-methylphenol (B30320) (an isomer of this compound) from 4-thiocyano-o-cresol. google.com The process begins with the thiocyanation of o-cresol (B1677501). In a representative procedure, o-cresol is reacted with ammonium (B1175870) thiocyanate (B1210189) in methanol, followed by the addition of chlorine at a low temperature (0°C). google.com The resulting 4-thiocyano-o-cresol is then subjected to hydrolysis using a sodium hydroxide (B78521) solution. The product, 4-mercapto-2-methylphenol, is subsequently isolated and purified. google.com

Another approach involves the reaction of a phenol (B47542) with sulfur monochloride in a suitable solvent like methanol. The resulting intermediate is then reduced using zinc metal in the presence of a mineral acid, such as hydrochloric acid, to yield the desired 4-mercaptophenol. google.com While this method is general for 4-mercaptophenols, its direct application to produce this compound would start from 3-methylphenol.

It is important to note that the purification of the final mercaptophenol products can be achieved through crystallization from solvent mixtures like hexanes and ethyl acetate (B1210297) for solid compounds, or by silica (B1680970) gel column chromatography for oily products. google.com

Strategies for the Synthesis of General 2-Sulfanylphenol Derivatives

The synthesis of 2-sulfanylphenol derivatives, a class of compounds that includes this compound, can be achieved through various modern synthetic methodologies. These strategies often offer advantages in terms of efficiency, selectivity, and substrate scope.

A novel and efficient method for the synthesis of 2-arylsulfanylphenols involves the iodine-catalyzed dehydrogenative aromatization of cyclohexanones. researchgate.netresearchgate.netrsc.org This reaction utilizes cyclohexanones as the phenol source and various sulfenylating agents, such as aryl and alkyl disulfides or aromatic sodium sulfinates and sulfonyl chlorides, to construct the C-S bond. researchgate.netresearchgate.net The process is promoted by iodine and uses dimethyl sulfoxide (B87167) (DMSO) or oxygen as the terminal oxidant, avoiding the need for transition metal catalysts. researchgate.net

The proposed mechanism for this transformation when using disulfides involves the initial reaction of the cyclohexanone (B45756) with iodine to form an intermediate, which then undergoes sulfenylation. researchgate.net Subsequent dehydrogenation and tautomerization lead to the formation of the 2-arylsulfanylphenol. rsc.org When sodium sulfinates are used, a plausible mechanism suggests the generation of an electrophilic species, PhSI, which attacks the cyclohexanone. researchgate.net Dehydrogenation and tautomerization of the resulting intermediate, with the aid of iodine, yield the final product. researchgate.net This method has been shown to be effective for a range of substituted cyclohexanones and sulfenylating agents, providing good yields of the desired 2-sulfanylphenols. researchgate.netresearchgate.net

Table 1: Examples of Iodine-Catalyzed Synthesis of 2-Sulfanylphenols

| Cyclohexanone Derivative | Sulfenylating Agent | Product | Yield (%) |

| Cyclohexanone | Diphenyl disulfide | 2-(Phenylsulfanyl)phenol | 85 |

| 4-Methylcyclohexanone | Diphenyl disulfide | 4-Methyl-2-(phenylsulfenyl)phenol | 82 |

| Cyclohexanone | di-p-tolyl disulfide | 2-((4-Methylphenyl)sulfanyl)phenol | 88 |

Data compiled from multiple research findings.

A copper-catalyzed cascade reaction involving C-H hydroxylation and S-arylation of thiophenols provides another route to substituted 2-sulfanylphenol derivatives. nih.gov This reaction proceeds under mild conditions with molecular oxygen as the oxidant. nih.gov A key discovery in this process is the role of the disulfide intermediate, which acts as a directing group for the C-H oxidation. nih.gov This method represents a novel approach to catalytic C-H functionalization. nih.gov

The reaction is believed to proceed through a sequence where the thiophenol is first oxidized to a disulfide. This disulfide then directs the ortho-C-H hydroxylation, followed by S-arylation, leading to the formation of complex 2-sulfanylphenol structures. nih.gov This strategy highlights the potential for developing new catalytic systems for the synthesis of functionalized aromatic compounds.

Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds, including phenols. While direct ortho-sulfenylation of phenols via lithiation can be challenging, related strategies can be employed to build the 2-sulfanylphenol framework. For instance, ortho-formylation of phenols can be achieved with high regioselectivity using magnesium dichloride and paraformaldehyde. orgsyn.org The resulting salicylaldehyde (B1680747) can then be a precursor for further transformations to introduce the sulfanyl (B85325) group.

Another approach involves the reaction of phenols with sulfoxides in the presence of an activator like thionyl chloride, leading to ortho-alkylphenols via a researchgate.netnih.govsigmatropic rearrangement. rsc.org This method has been successfully used to prepare ortho-phenylthiomethylphenol in good yield. rsc.org These examples demonstrate the utility of ortho-functionalization strategies in accessing substituted phenol derivatives that can be precursors to or analogs of 2-sulfanylphenols.

The synthesis of 4-amino-2-sulfanylphenol derivatives is of significant interest due to their biological activities. nih.gov A common strategy involves the introduction of a sulfanyl group onto a pre-existing 4-aminophenol (B1666318) scaffold. For example, a series of 4-amino-2-(thio)phenol derivatives were synthesized, where the introduction of a sulfonamide structure in place of an amide fragment led to compounds with high protein kinase and angiogenesis inhibitory activities. nih.gov

The synthesis of these derivatives often involves multi-step sequences. For instance, starting from 4-aminophenol, a thiophene (B33073) moiety can be introduced at the 2-position through various coupling reactions. nih.govmdpi.com Subsequent modifications of the amino group, such as the formation of Schiff bases, can lead to a diverse range of derivatives. nih.govmdpi.com These synthetic efforts have resulted in the discovery of compounds with potential therapeutic applications. nih.gov

Synthetic Approaches for 4-Amino-2-Sulfanylphenol Derivatives

Reactions of Aminophenol Hydrochloride Salts with Sulfonyl Chlorides and Thiols

The conversion of aminophenol hydrochloride salts into sulfanylphenol derivatives represents a versatile synthetic strategy. This approach often involves a two-step process where the amino group is first transformed into a more reactive intermediate, which is then displaced by a sulfur nucleophile.

A common method involves the diazotization of an aminophenol, followed by a Sandmeyer-type reaction. For instance, arenediazonium tetrafluoroborates, which can be prepared from the corresponding aromatic amines, can react with in situ generated sulfur dioxide and hydrochloric acid to yield arenesulfonyl chlorides. nih.gov A photocatalytic approach using a heterogeneous potassium poly(heptazine imide) catalyst has been developed for this transformation. nih.gov The reaction proceeds through the formation of an aryl radical from the diazonium salt, which then reacts with SO2 to form a sulfonyl radical. nih.gov This radical subsequently reacts with a chlorine radical to afford the desired arenesulfonyl chloride. nih.gov

Another strategy involves the direct conversion of thiols to sulfonyl chlorides. A highly efficient method utilizes hydrogen peroxide and thionyl chloride (SOCl2) for the oxidative chlorination of thiols. organic-chemistry.org This reaction is rapid, often completing within a minute at room temperature, and demonstrates broad applicability to aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org Similarly, a system of hydrogen peroxide and zirconium tetrachloride (ZrCl4) can effectively convert thiols and disulfides into the corresponding sulfonyl chlorides with high purity and in very short reaction times. organic-chemistry.org

Once the sulfonyl chloride is obtained, it can be further reacted with amines to produce sulfonamides. organic-chemistry.org Alternatively, sulfonyl chlorides can be reduced to sulfinamides in a one-pot process. nih.gov This transformation is significant as sulfinamides are valuable intermediates in asymmetric synthesis. nih.gov The reaction of alkyl halides with thiourea (B124793) to form S-alkyl isothiouronium salts, followed by oxidative chlorosulfonation, provides another route to alkyl sulfonyl chlorides. researchgate.net

Table 1: Synthesis of Sulfonyl Chlorides from Various Starting Materials

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Arenediazonium Tetrafluoroborates | SO2, HCl, K-PHI (photocatalyst) | Arenesulfonyl Chloride | Varies | nih.gov |

| Thiols | H2O2, SOCl2 | Sulfonyl Chloride | up to 97 | organic-chemistry.org |

| Thiols/Disulfides | H2O2, ZrCl4 | Sulfonyl Chloride | up to 98 | organic-chemistry.org |

| Alkyl Halides | Thiourea, NCBSI, HCl | Alkyl Sulfonyl Chloride | up to 98 | researchgate.net |

Preparation of Methylthio-Substituted Catechols

The introduction of a methylthio group onto a catechol framework is a key step in the synthesis of various biologically active molecules and functional materials. Several methods have been developed to achieve this transformation.

One direct approach involves the reaction of a phenol with dimethyl disulfide in the presence of a strong acid like sulfuric acid. researchgate.net This method has been optimized to produce 4-methylthiophenol in good yields. researchgate.net Another strategy for synthesizing 4-methylcatechol (B155104) starts from 2-methoxy-4-methylphenol, which undergoes demethylation in the presence of hydrobromic acid and sodium sulfite. google.com

The synthesis of methylthio-substituted catechols can also be achieved through more complex, multi-step sequences. For example, the synthesis of a methylated catechol metabolite of glutethimide involved two distinct synthetic pathways to prepare 2-ethyl-2-(3-methoxy-4-hydroxyphenyl)glutarimide and its isomer. nih.gov The methylenation of catechols, a related transformation, can be accomplished by reacting them with methylene (B1212753) chloride in the presence of a strong base. google.com

Recent advancements have focused on developing novel reagents for methylthiolation. For instance, the combination of DMSO and TsCl has been identified as an effective reagent for the methylthiolation of heteroarenes. researchgate.net

Table 2: Selected Methods for the Preparation of Methylthio-Substituted Phenols and Catechols

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Phenol | Dimethyl disulfide, H2SO4 | 4-Methylthiophenol | 79.3-83.5 | researchgate.net |

| 2-Methoxy-4-methylphenol | HBr, Na2SO3 | 4-Methylcatechol | Not specified | google.com |

| Heteroarene | DMSO, TsCl | Methylthiolated Heteroarene | Not specified | researchgate.net |

Post-Synthetic Modifications and Functionalization of Sulfanylphenol Scaffolds

Once the sulfanylphenol core has been assembled, a variety of chemical transformations can be employed to modify the sulfanyl moiety and introduce further functionalization. These modifications expand the chemical space accessible from these scaffolds and allow for the fine-tuning of their properties.

Oxidation of the Sulfanyl Moiety to Sulfinyl and Sulfonyl Groups

The sulfur atom in a sulfanylphenol can exist in various oxidation states, most commonly as a sulfanyl (thioether), sulfinyl (sulfoxide), or sulfonyl (sulfone) group. The oxidation of the sulfanyl moiety is a fundamental transformation that significantly alters the electronic and steric properties of the molecule.

The oxidation of sulfides to sulfoxides and sulfones is a well-established process. nih.gov However, controlling the oxidation to selectively yield the sulfoxide without over-oxidation to the sulfone can be challenging. nih.gov Asymmetric oxidation methods have been developed to produce chiral sulfoxides. For example, the oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one with a Ti(iPrO)4/(+)-DET/TBHP complex has been studied for the synthesis of enantioenriched 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one. researchgate.net

The sulfinyl group itself can be a versatile functional handle. It can direct further reactions, such as the rhodium-catalyzed ortho-alkenylation of phenyl sulfoxides. researchgate.net The resulting o-alkenylphenyl sulfoxides can then undergo further transformations like interrupted Pumerer cyclization to form benzothiophenes. researchgate.net The sulfonyl group also serves as a directing group in C-H activation reactions, facilitating the selective construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Table 3: Oxidation of Sulfanyl Compounds

| Substrate | Oxidizing Agent/Catalyst | Product | Key Feature | Reference |

| 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one | Ti(iPrO)4/(+)-DET/TBHP | 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one | Asymmetric oxidation | researchgate.net |

| Phenyl Sulfoxides | Rhodium catalyst | o-Alkenylphenyl Sulfoxides | Directed C-H activation | researchgate.net |

| Sulfides | Various oxidants | Sulfoxides and/or Sulfones | General transformation | nih.gov |

Nucleophilic Substitution Reactions on Modified Sulfanylphenols

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the replacement of a leaving group with a nucleophile. organic-chemistry.orgwikipedia.orgyoutube.com In the context of modified sulfanylphenols, these reactions can occur at various positions depending on the substrate and reaction conditions.

When the sulfanyl group is oxidized to a sulfinyl or sulfonyl group, the sulfur atom becomes more electrophilic. Theoretical studies have shown that nucleophilic substitution at the sulfur atom of methanesulfinyl derivatives can proceed through an addition-elimination mechanism. nih.gov

The phenolic hydroxyl group can also participate in nucleophilic substitution reactions after appropriate activation. For example, conversion to a triflate or tosylate makes it a good leaving group. organic-chemistry.org

Furthermore, the aromatic ring of the sulfanylphenol can undergo nucleophilic aromatic substitution if it is sufficiently activated by electron-withdrawing groups.

Reactions Involving S-Arylsulfonium Ylides

Sulfonium (B1226848) ylides are versatile reagents in organic synthesis, known for their ability to participate in a variety of carbon-carbon bond-forming reactions. mdpi.comoaepublish.com These ylides are typically generated by the deprotonation of a sulfonium salt. mdpi.commdpi.com

S-Arylsulfonium ylides can be involved in cycloaddition reactions. For example, they can react with electrophiles to form betaine (B1666868) intermediates, which then cyclize to afford three-membered rings like epoxides, cyclopropanes, or aziridines. mdpi.com The catalytic asymmetric [4+1] cyclization of sulfonium ylides with in situ generated ortho-quinone methides can lead to the formation of chiral 2,3-dihydrobenzofurans. oaepublish.com

The Johnson–Corey–Chaykovsky reaction is a classic example of the use of sulfur ylides to synthesize epoxides and cyclopropanes from aldehydes and ketones. mdpi.com Recent developments have focused on stereoselective versions of these reactions, often employing chiral sulfides or catalysts. mdpi.com For instance, chiral bicyclic sulfonium salts derived from L- and D-methionines have been used to generate ylides that react with aldehydes to form epoxy-amides with excellent diastereoselectivity. mdpi.com

Mechanistic Investigations and Reaction Pathways of Sulfanylphenol Systems

Detailed Mechanistic Elucidation of Synthetic Transformations

The synthesis of 2-sulfanylphenols can be achieved through various strategies, often involving the functionalization of a C-H bond adjacent to a phenolic hydroxyl group. One notable method is the direct synthesis from corresponding cyclohexanones. For instance, an I2-mediated reaction using dimethyl sulfoxide (B87167) (DMSO) as a solvent, oxygen source, and methylthio source can transform cyclohexanones into methylthio-substituted catechols. researchgate.net This process involves a one-pot oxygenation, methylthiolation, and dehydrogenative aromatization. researchgate.net

While a specific, detailed mechanism for the synthesis of 4-Methyl-2-Sulfanylphenol is not extensively documented in the provided results, a plausible pathway can be inferred from general organic synthesis principles for forming C-S bonds. researchgate.net A common approach involves the ortho-lithiation of a protected phenol (B47542), followed by a reaction with a sulfur electrophile.

A proposed synthetic transformation could proceed as follows:

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of p-cresol (B1678582) is protected, for example, as a methoxymethyl (MOM) ether, to prevent it from interfering with subsequent reactions.

Ortho-Directed Metalation: The protected phenol undergoes ortho-lithiation using a strong base like n-butyllithium. The oxygen of the protecting group directs the lithium to the adjacent ortho position.

Sulfur Electrophile Quench: The resulting aryllithium species is then quenched with an elemental sulfur source (S₈) to introduce the sulfanyl (B85325) group.

Reduction and Deprotection: The intermediate disulfide or polysulfide is reduced (e.g., with NaBH₄ or LiAlH₄) to the thiol, and the protecting group is subsequently removed under acidic conditions to yield this compound.

This sequence represents a standard and mechanistically well-understood pathway for the regioselective introduction of a sulfanyl group ortho to a hydroxyl group on a phenol ring.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | p-Cresol | Chloromethyl methyl ether, Base | 1-methoxy-4-(methoxymethoxy)benzene |

| 2 | 1-methoxy-4-(methoxymethoxy)benzene | n-Butyllithium | 2-Lithio-1-methoxy-4-(methoxymethoxy)benzene |

| 3 | 2-Lithio-1-methoxy-4-(methoxymethoxy)benzene | Elemental Sulfur (S₈) | Lithium 2-(methoxymethoxy)-5-methylbenzenethiolate |

| 4 | Lithium 2-(methoxymethoxy)-5-methylbenzenethiolate | Reducing agent (e.g., NaBH₄), Acid | This compound |

Electron Transfer Processes and Redox Properties of Sulfanylphenoxyls

Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This process generates a phenoxyl radical. The stability of this resulting radical is a key determinant of the antioxidant efficacy.

In the case of this compound, the formation of the corresponding 4-methyl-2-sulfanylphenoxyl radical is a critical step in its redox chemistry. The presence of the ortho-sulfanyl group significantly influences the electron transfer process and the properties of the radical. The transformation from the phenol to the phenoxyl radical involves converting the electron-donating hydroxyl group into an electron-withdrawing phenoxyl group. electronicsandbooks.com

The sulfur atom, being ortho to the phenolic hydroxyl, plays a crucial role in stabilizing the resulting phenoxyl radical (Ar-O•). acs.org This stabilization facilitates the initial hydrogen atom transfer, which can lower the bond dissociation energy (BDE) of the phenolic O-H bond. electronicsandbooks.comacs.org A lower BDE generally correlates with a higher rate constant for the reaction with radicals. electronicsandbooks.com

The stabilization of the phenoxyl radical by the ortho-sulfanyl group is a direct result of favorable electronic interactions. When the phenoxyl radical is formed, the unpaired electron (often referred to as a "hole") is primarily located on the oxygen atom. The adjacent sulfur atom can help delocalize this electron density.

This stabilization occurs through a noncovalent S···O chalcogen bond interaction. acs.org The sulfur atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with the electron-rich oxygen of the phenoxyl radical. acs.org This interaction effectively stabilizes the radical, making its formation more energetically favorable. acs.orgnih.gov This increased stability of the phenoxyl radical facilitates the initial H-atom transfer from the phenol. electronicsandbooks.com

Table 2: Influence of Ortho-Sulfanyl Group on Phenoxyl Radical Properties

| Property | Standard Phenol (e.g., p-Cresol) | This compound | Rationale |

| Phenoxyl Radical Stability | Moderate | Enhanced | Stabilization via noncovalent S···O interaction and electron delocalization. acs.orgnih.gov |

| O-H Bond Dissociation Energy (BDE) | Higher | Lower | The stabilization of the product radical lowers the energy required to break the O-H bond. electronicsandbooks.comacs.org |

| Electron Transfer Rate | Slower | Faster | A lower energy barrier (BDE) for H-atom transfer leads to a faster reaction rate. electronicsandbooks.com |

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in determining the conformation, physical properties, and reactivity of molecules. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

An intramolecular hydrogen bond can potentially form between the hydrogen of the phenolic hydroxyl group (donor) and the sulfur atom of the sulfanyl group (acceptor), creating a six-membered ring. However, sulfur is generally a poor acceptor for intramolecular hydrogen bonds in such systems. acs.org Theoretical and spectroscopic studies on related compounds like 2-halophenols show that the existence and strength of such intramolecular hydrogen bonds can be weak and depend heavily on the specific atoms involved. rsc.org

More significant are the intermolecular hydrogen bonding networks. The hydroxyl group of one molecule can act as a hydrogen bond donor to the hydroxyl oxygen or the sulfanyl sulfur of a neighboring molecule. Similarly, the sulfanyl group can donate its hydrogen to the oxygen of another molecule. These interactions can lead to the formation of complex, extended networks, such as dimers, chains, or more intricate three-dimensional structures in the solid state. nih.gov The formation of these networks significantly influences the melting point, boiling point, and solubility of the compound. The ability to form cooperative hydrogen-bonded arrays can also influence electronic properties through polarization effects. nih.gov

Table 3: Potential Hydrogen Bonding in this compound

| Type | Donor | Acceptor | Strength & Comments |

| Intramolecular | Phenolic -OH | Sulfanyl -S- | Likely weak; sulfur is a poor H-bond acceptor in this configuration. acs.org Forms a 6-membered ring. |

| Intermolecular | Phenolic -OH | Phenolic -O- (of another molecule) | Strong; a common and significant interaction in phenols. |

| Intermolecular | Phenolic -OH | Sulfanyl -S- (of another molecule) | Moderate; O-H···S bonds are known but are generally weaker than O-H···O bonds. researchgate.net |

| Intermolecular | Sulfanyl -SH | Phenolic -O- (of another molecule) | Moderate to weak; S-H···O bonds contribute to the overall network. researchgate.net |

Advanced Spectroscopic and Computational Approaches in Sulfanylphenol Research

Structural Analysis via Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. mdpi.commsu.edu This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, which is then used to map the exact positions of each atom in the molecule and the unit cell of the crystal lattice. mdpi.comresearchgate.net

For 4-Methyl-2-Sulfanylphenol, an SCXRD analysis would yield critical data regarding its molecular geometry and intermolecular interactions in the solid state. The resulting structural solution reveals precise bond lengths (e.g., C-S, S-H, C-O, O-H, and C-C bonds within the aromatic ring), bond angles, and torsion angles that define the molecule's conformation. researchgate.netmdpi.com Furthermore, it would elucidate the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl and sulfanyl (B85325) groups, and van der Waals interactions, which dictate how the molecules pack together to form the crystal. researchgate.net This information is fundamental to understanding the compound's physical properties and its behavior in the solid state.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | Describes the symmetry elements within the crystal structure. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit that forms the crystal. mdpi.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Advanced Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for a full characterization of this compound, with each technique providing complementary information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). rsc.orgrsc.org The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment, providing detailed information about the molecular structure. libretexts.org

For this compound, the ¹H NMR spectrum would display distinct signals for each chemically non-equivalent proton. The aromatic protons would appear as a complex multiplet pattern in the typical aromatic region (approx. 6.5-8.0 ppm). The protons of the hydroxyl (-OH) and sulfanyl (-SH) groups would appear as singlets whose chemical shifts can vary depending on solvent and concentration due to hydrogen bonding. The methyl (-CH₃) group protons would also produce a singlet, typically in the upfield region (approx. 2.0-2.5 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org Each unique carbon atom in this compound would give rise to a separate peak. The six aromatic carbons would have distinct chemical shifts influenced by the attached hydroxyl, sulfanyl, and methyl groups. The carbon atom of the methyl group would appear at a high-field position (approx. 15-25 ppm).

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OH (Phenolic) | ~4.5 - 7.0 | Singlet (broad) |

| ¹H | -SH (Thiol) | ~3.0 - 4.0 | Singlet |

| ¹H | Aromatic C-H | ~6.7 - 7.3 | Multiplets |

| ¹H | -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet |

| ¹³C | C-OH | ~150 - 160 | - |

| ¹³C | C-SH | ~115 - 125 | - |

| ¹³C | Aromatic C-H & C-C | ~115 - 140 | - |

| ¹³C | -CH₃ | ~18 - 22 | - |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that identify the functional groups within a molecule by measuring the absorption or scattering of radiation corresponding to molecular vibrations. masterorganicchemistry.comnih.gov

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group, broadened by hydrogen bonding. docbrown.info The S-H stretching vibration of the sulfanyl group is expected to appear as a weaker, sharper band around 2550-2600 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring produce several peaks in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com

Raman spectroscopy would provide complementary information, particularly for the non-polar S-H and C-S bonds, which often yield strong Raman signals.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Medium |

| S-H Stretch | Thiol | 2550 - 2600 | Weak to Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-S Stretch | Thiophenol | 600 - 800 | Weak to Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules like phenols and thiols, allowing for their analysis with minimal fragmentation. nih.govnih.govsfrbm.org

For this compound (molecular formula C₇H₈OS, molecular weight 140.20 g/mol ), ESI-MS analysis, particularly in negative ion mode, would be highly effective. nih.gov The phenolic and thiolic protons are acidic and can be easily lost, leading to the formation of a prominent deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight minus the mass of a proton. High-resolution mass spectrometry would provide the exact mass of this ion, confirming the elemental composition. nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. rsc.org For sulfur-containing compounds, Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is particularly valuable. acs.orguu.nlosti.gov This technique involves tuning the X-ray energy across the sulfur K-edge (around 2472 eV) and measuring the absorption, which corresponds to the excitation of a sulfur 1s core electron to unoccupied molecular orbitals. arizona.edu

The precise energy of the absorption edge is highly sensitive to the oxidation state and chemical environment of the sulfur atom. arizona.eduesrf.fr In this compound, the sulfur is in a reduced thiol form (oxidation state -2). XANES would produce a characteristic spectrum for this sulfide-type sulfur, which is distinctly different from the spectra of oxidized sulfur species such as sulfoxides, sulfones, or sulfates, which appear at significantly higher energies. esrf.frnih.gov This makes XAS an excellent tool for verifying the oxidation state of the sulfur atom and studying its electronic interactions within the molecule. pnas.orgnih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides invaluable insights into the molecular properties and reactivity of compounds like this compound. Methods such as Density Functional Theory (DFT) are widely used to model the electronic structure and predict various chemical properties. researchgate.net

Computational studies on substituted thiophenols often focus on calculating key parameters that govern their reactivity. acs.orgresearchgate.net These include:

Optimized Molecular Geometry: Predicting bond lengths and angles in the gas phase, which can be compared with experimental data from techniques like SCXRD.

Vibrational Frequencies: Calculating theoretical IR and Raman spectra, which aids in the assignment of experimental spectral bands. researchgate.net

Bond Dissociation Enthalpies (BDEs): Determining the energy required to homolytically break the S-H bond is crucial for understanding the antioxidant potential and radical scavenging activity of the molecule. researchgate.netresearchgate.netacs.org The presence of the electron-donating methyl and hydroxyl groups on the ring is expected to influence the S-H BDE.

Electronic Properties: Calculating parameters like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges to understand the regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

These computational approaches complement experimental data, providing a deeper understanding of the structure-property relationships in this compound. researchgate.netacs.org

Applications of 4 Methyl 2 Sulfanylphenol and Its Derivatives in Materials Science and Catalysis

Polymer Stabilization and Stabilization Mechanisms in Halogen-Containing Polymers

Phenolic sulfides are recognized for their efficacy as antioxidants and thermal stabilizers in polymeric materials, including halogen-containing polymers like poly(vinyl chloride) (PVC). The stabilizing power of compounds structurally similar to 4-Methyl-2-Sulfanylphenol stems from an intramolecular synergistic effect between the phenolic and the sulfur-containing moieties.

The degradation of polymers such as PVC under thermal stress proceeds via radical chain reactions and the formation of hydroperoxides. The stabilization mechanism is twofold:

Primary Antioxidant Action: The phenolic hydroxyl (-OH) group acts as a primary antioxidant. It can donate a hydrogen atom to scavenge highly reactive free radicals (R•, ROO•) that are formed during degradation, thereby terminating the chain reaction. This process converts the reactive radicals into more stable species.

Secondary Antioxidant Action: The sulfanyl (B85325) (thiol) or sulfide (B99878) group functions as a secondary antioxidant by decomposing hydroperoxides (ROOH) into non-radical, stable products. This is critical because hydroperoxides are a major source of new radicals when they break down.

This dual-functionality, where the phenol (B47542) group intercepts existing radicals and the sulfur group prevents the formation of new ones, makes phenolic sulfides highly effective stabilizers. scribd.com Thiophenols have been specifically identified as useful stabilizers for vinyl chloride polymers and in synergistic compositions with metal-based stabilizers for enhancing heat stability in PVC resins. google.comwm.edu While direct studies on this compound are not extensively detailed in the provided literature, its structure embodies the essential features of a phenolic sulfide, suggesting its potential for these applications. scribd.comgoogleapis.com

Catalytic Applications in Organic Transformations

The utility of this compound and its analogs extends into the realm of catalysis, primarily through their ability to act as ligands in coordination chemistry.

Thiophenol-based compounds are versatile ligands that form stable complexes with a wide range of transition metals. mjcce.org.mk The sulfur atom of the sulfanyl group and the oxygen atom of the phenolic group in this compound can both act as donor atoms, allowing the molecule to function as a bidentate ligand. This chelation can stabilize the metal center and influence its reactivity and selectivity in catalytic cycles.

Research has shown that thiophenol-based ligands are effective in various catalytic systems:

Palladium-Catalyzed Reactions: Thiophenol itself undergoes palladium-catalyzed regioselective addition to conjugated enynes, demonstrating the interaction between the thiol group and the metal catalyst. acs.org

Silver-Based Nanoclusters: Thiophenol-ligated silver nanoclusters have been studied as catalysts for the hydrogenation of nitroarenes. bohrium.com The ligand shell is crucial for stabilizing the nanocluster's structure and modulating its catalytic activity. bohrium.com

Asymmetric Catalysis: Chiral ligands are essential for enantioselective reactions, and studies have investigated the structural requirements of ligands for the catalytic asymmetric addition of thiophenol to substrates, highlighting the importance of the ligand's architecture. capes.gov.br

Oxidative Cleavage: Thiophenol can itself act as a catalyst in visible-light-mediated oxidative cleavage of C=C bonds, proceeding via a thiyl radical mechanism. researchgate.net

The ability of the sulfur and oxygen atoms in this compound to coordinate with metal ions makes it a promising candidate for designing new catalysts for a variety of organic transformations. mjcce.org.mk

Development of Chemosensors and Chemical Probes

A significant application of the 4-methylphenol scaffold is in the development of chemosensors. Derivatives, particularly those based on 4-methyl-2,6-diformylphenol , serve as a foundational platform for creating probes that can detect various analytes, including metal ions and changes in pH, with high selectivity and sensitivity.

These sensors are typically synthesized by a condensation reaction between the diformylphenol precursor and an appropriate amine-containing molecule. The resulting Schiff base compound often exhibits fluorescence that changes upon binding to a target analyte. The 4-methylphenol core provides the rigid, fluorescent backbone necessary for sensing applications.

Derivatives of 4-methylphenol have been successfully developed as fluorescent chemosensors for pH. The sensing mechanism is based on the protonation and deprotonation of the phenolic hydroxyl group.

In a typical scenario, the sensor molecule shows low fluorescence at an acidic pH. As the pH increases, the phenolic -OH group deprotonates to form a phenoxide ion (-O⁻). This deprotonation alters the electronic properties of the molecule, often leading to a significant enhancement in fluorescence intensity. This "off-on" fluorescent response provides a clear signal for the pH change. The pKa of the phenolic group determines the pH range in which the sensor is most effective.

Research has established several 4-methyl-2,6-diformylphenol-based compounds as effective pH probes, capable of distinguishing between the slightly acidic environment of cancer cells (pH ~5.5–7.0) and the physiological pH of normal cells (pH ~7.4). google.comcapes.gov.br

| Probe Compound | Sensing Mechanism | pKa | Observed Change | Reference |

| HM-2py-B | Deprotonation of phenolic OH | 7.15 | 66-fold fluorescence enhancement at 530 nm as pH goes from 4.0 to 10.0. | google.comcapes.gov.br |

| HM-3py-B | Deprotonation of phenolic OH | 6.57 | 195-fold fluorescence enhancement at 530 nm as pH goes from 4.0 to 10.0. | google.comcapes.gov.br |

Table summarizing the properties of pH-responsive chemosensors derived from a 4-methylphenol scaffold.

Role as Intermediates in Fine Chemical and Agrochemical Synthesis

Thiophenols are important building blocks in organic synthesis due to their reactivity. They serve as key intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals. chembk.com The combination of a phenol, a thiol, and a substituted aromatic ring in this compound makes it a versatile intermediate for creating more complex molecules.

The different functional groups on the molecule can be selectively modified:

The thiol group can undergo S-alkylation, S-acylation, or oxidation to form disulfides or sulfonic acids.

The phenolic group can be converted into an ether or ester.

The aromatic ring can undergo electrophilic substitution.

This versatility is valuable in the agrochemical industry, where thiophene (B33073) and other sulfur-containing heterocycles are integral parts of commercial fungicides. nih.gov The synthesis of novel fungicides often involves combining active substructures, and a thiophenol derivative can provide the necessary sulfur-containing fragment. nih.gov Similarly, vanillin, a phenolic aldehyde, has been used as a starting point for designing new antifungal agents, demonstrating the utility of the phenol moiety in this field. nih.gov Given these precedents, this compound represents a valuable synthetic platform for the development of new fine chemicals and bioactive compounds for agriculture. chembk.com

Research into Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds are well-established, and the inclusion of a sulfur atom can significantly enhance this activity. The mechanism by which sulfur-containing phenols like this compound exert their antioxidant effects is multifaceted, often involving a synergistic interplay between the phenol and thiol/sulfide groups.

The primary antioxidant mechanisms include:

Hydrogen Atom Transfer (HAT): This is a direct radical scavenging pathway. The phenolic hydroxyl group donates its hydrogen atom to a free radical (like a peroxyl radical, ROO•), neutralizing it and forming a stable phenoxyl radical. The stability of this resulting radical is key to the compound's effectiveness.

Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the radical to neutralize it. Computational studies on thiophenols suggest that SET can be a major mechanism for scavenging peroxyl radicals, with reaction rates approaching the diffusion limit.

Hydroperoxide Decomposition: The sulfur atom provides a secondary, non-radical-scavenging antioxidant pathway. It can reduce harmful hydroperoxides (ROOH) to stable alcohols (ROH), preventing them from decomposing into more reactive and damaging radicals. This action is characteristic of "secondary" or "peroxide-decomposing" antioxidants.

The combination of these mechanisms in a single molecule leads to high antioxidant efficacy. The phenol group acts as a chain-breaking antioxidant, while the sulfur group prevents the formation of new chains.

| Mechanism | Description | Functional Group Involved |

| Primary Antioxidant (Radical Scavenging) | Donates a hydrogen atom (HAT) or an electron (SET) to neutralize existing free radicals. | Phenolic Hydroxyl (-OH) |

| Secondary Antioxidant (Peroxide Decomposition) | Reduces hydroperoxides to non-radical products, preventing the formation of new radicals. | Sulfanyl/Sulfide (-SH/-S-) |

Table outlining the dual antioxidant mechanisms of phenolic sulfides.

Radical Scavenging Mechanisms

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through radical scavenging. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus quenching the radical and preventing it from causing oxidative damage to other molecules. nih.gov The efficiency of a phenolic antioxidant is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates the hydrogen atom transfer. researchgate.net

The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. Substituents on the ring can significantly influence this stability. Electron-donating groups, such as the methyl group in this compound, can further stabilize the phenoxyl radical, thereby enhancing the antioxidant activity. nih.gov

The sulfanyl group introduces an additional layer to the radical scavenging mechanism. Thiols can also donate a hydrogen atom to free radicals, and the resulting thiyl radical can participate in various termination reactions. The interplay between the hydroxyl and sulfanyl groups can lead to synergistic antioxidant effects.

Quantitative structure-activity relationship (QSAR) studies on phenolic antioxidants have shown that parameters such as the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number and position of hydroxyl groups are key determinants of their antioxidant capacity. nih.gov

| Compound | Radical System | Induction Time (min) | Number of Trapped Peroxy Radicals (n) | Relative Rate Constant (kinh/kp) |

|---|---|---|---|---|

| p-Cresol (B1678582) (1a) | AIBN | 14.8 | 2.0 | 1.8 |

| p-Cresol Dimer (2a) | AIBN | 44.4 | 3.0 | 1.4 |

| p-Cresol (1a) | BPO | 12.8 | 1.0 | 1.5 |

| p-Cresol Dimer (2a) | BPO | 54.2 | 3.0 | 1.7 |

Data adapted from studies on p-cresol and its dimer. mdpi.com

The data demonstrates that the dimeric form of p-cresol exhibits a longer induction time and traps a higher number of peroxy radicals compared to the monomeric form, indicating enhanced antioxidant activity. mdpi.com The relative rate constant (kinh/kp) provides a measure of the efficiency of the antioxidant in competing with the propagation reaction of polymerization. mdpi.com

The radical scavenging activity of phenolic compounds can be evaluated using various assays, with the DPPH assay being one of the most common. researchgate.netresearchgate.netnih.gov In this assay, the antioxidant reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant potency. researchgate.netresearchgate.netnih.govyoutube.com A lower IC50 value indicates a higher antioxidant activity. researchgate.netresearchgate.net

Future Research Trajectories and Emerging Opportunities in Sulfanylphenol Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign methods for constructing the sulfanylphenol framework is paramount. While classical methods exist, future research is pivoting towards greener and more versatile synthetic strategies.

One promising avenue is the evolution of the Newman–Kwart rearrangement, a thermal method for converting O-aryl thiocarbamates to S-aryl thiocarbamates, which can then be hydrolyzed to the target thiophenol. wikipedia.orgacs.org This reaction is powerful for accessing thiophenols from readily available phenols. wikipedia.org Future work will likely focus on lowering the high temperatures typically required, possibly through the development of novel catalysts.

Cross-coupling reactions represent another major research thrust. Methodologies using copper(I) iodide (CuI) catalysts to couple aryl iodides with a sulfur source are highly effective. organic-chemistry.org A notable advancement involves a CuI-catalyzed reaction with sulfur powder, followed by direct reduction with sodium borohydride (B1222165) to yield the aryl thiol. This approach tolerates a wide array of functional groups, including hydroxyls, which is crucial for sulfanylphenol synthesis. organic-chemistry.org Similarly, palladium-on-carbon (Pd/C) catalyzed reactions are being explored for the synthesis of thiophenol derivatives under milder conditions, often avoiding toxic reagents. researchgate.net

Sustainable methodologies are increasingly important. Research into ligand-free and organic solvent-free reaction conditions is a key goal. For instance, CuI-nanoparticles have been shown to catalyze the synthesis of thiophenols from aryl halides without the need for ligands or organic solvents, significantly improving the environmental profile of the synthesis. organic-chemistry.org Another green approach utilizes sodium sulfide (B99878) (Na₂S·9H₂O) as the sulfur source in a copper-catalyzed reaction, offering a direct and efficient route to aryl thiols from aryl iodides. organic-chemistry.org Photochemical methods, which use light to drive reactions, also offer a clean and economical alternative to traditional oxidants and catalysts for transformations like the coupling of thiols to disulfides. nih.gov

| Synthetic Strategy | Key Reagents/Catalysts | Substrates | Key Advantages |

| Newman-Kwart Rearrangement | Heat or Catalyst | O-Aryl Dialkylthiocarbamates | Utilizes readily available phenols as starting materials. wikipedia.orgacs.org |

| Cu-Catalyzed C-S Coupling | CuI, K₂CO₃, Sulfur Powder, NaBH₄ | Aryl Iodides | Good to excellent yields; tolerates a wide range of functional groups. organic-chemistry.org |

| Ligand-Free Cu-Catalysis | CuI-Nanoparticles | Aryl Halides | Eliminates the need for both ligands and organic solvents. organic-chemistry.org |

| Pd/C-Catalyzed Synthesis | Pd/C, HCOOH-NEt₃ | Aryl Nitriles | Avoids toxic reagents; proceeds under mild conditions. researchgate.net |

| Photooxidative Coupling | Light, pH control | Thiophenol Derivatives | Clean, economical alternative to metal-containing oxidants. nih.gov |

Advanced Functional Material Design Incorporating Sulfanylphenol Moieties

The distinct properties of the sulfanyl (B85325) (-SH) and hydroxyl (-OH) groups make sulfanylphenols attractive building blocks for advanced functional materials. The thiol group offers a reactive handle for anchoring to surfaces or participating in "click" chemistry reactions, while the phenol (B47542) group can be used to modulate properties like solubility, adhesion, and thermal stability.

A significant area of development is in photopolymers. Thiol-ene photopolymerizations are gaining interest for applications like dental restoratives and coatings. beilstein-journals.org Research has focused on designing more hydrophobic, ester-free thiol-modified bis- and trisphenol (B3262630) derivatives to improve the mechanical properties of the resulting polymer networks. beilstein-journals.org The synthesis of these monomers often involves the radical addition of thioacetic acid to allyl-modified phenol precursors. beilstein-journals.org

Thiol-functional nanoparticles (TFNs) represent another emerging frontier. A one-pot, scalable process has been developed to create uniform TFNs that can be used directly in thiol-ene or thiol-Michael reactions. rsc.org These nanoparticles have been shown to significantly enhance the cure rates of commercial 3D printing resins, allowing for much faster printing times. The high density of thiol groups on the nanoparticle surface provides a versatile platform for further chemical modification. rsc.org

Furthermore, the ability of thiophenols to self-assemble on metal surfaces is being exploited. Thiophenol-based surface chemistries have been developed for applications in surface-enhanced Raman spectroscopy (SERS), a highly sensitive analytical technique. semanticscholar.org The specific orientation and electronic properties of the sulfanylphenol moiety on the surface can be tailored to enhance spectroscopic signals.

| Material Type | Sulfanylphenol Role | Key Function/Application | Research Finding |

| Photopolymers | Monomer Component | Dental restoratives, coatings with improved mechanical properties. | Hydrophobic, ester-free thiol-modified bisphenols enhance network properties. beilstein-journals.org |

| Functional Nanoparticles | Surface Functionality | 3D printing resin accelerator, versatile chemical platform. | Thiol-functional nanoparticles significantly increase the cure rate of commercial resins. rsc.org |

| SERS Substrates | Surface Chemistry | Ultrasensitive chemical detection. | Thiophenol-based chemistries can be designed to enhance Raman signals. semanticscholar.org |

Expansion of Catalytic Applications and Mechanistic Insights

While often viewed as catalyst poisons, sulfur-containing compounds are finding new life in catalysis, either as key components of the catalyst itself or as ligands that modulate the activity of a metal center. The electronic properties of the sulfanylphenol moiety can be harnessed to create unique catalytic environments.

A compelling example is the use of sulfur-doped biochar to activate persulfate for the degradation of environmental pollutants like phenol. mdpi.com Research has shown that incorporating sulfur into a biochar matrix, primarily in the form of thiophene-like structures, significantly enhances its catalytic activity. The sulfur doping modifies the electron density distribution of the carbon catalyst and reduces its surface electrochemical impedance, facilitating the efficient electron transfer needed for the catalytic process. mdpi.com This highlights a novel application where sulfur-containing aromatic structures are central to catalytic function.

Understanding catalytic mechanisms at a molecular level is crucial for designing better catalysts. numberanalytics.com Density Functional Theory (DFT) calculations are a powerful tool for this purpose. For instance, in the catalytic hydrodeoxygenation (HDO) of phenol—a key process in upgrading bio-oils—DFT has been used to elucidate reaction pathways on bimetallic phosphide (B1233454) catalysts. rsc.orgresearchgate.net These studies reveal how different metal combinations favor specific bond-cleavage pathways (e.g., direct deoxygenation vs. ring hydrogenation) and identify specific atomic sites (like a positively charged Moδ+ site) as the active Lewis acid centers for the reaction. rsc.orgresearchgate.net Similar computational and experimental approaches can be applied to understand and optimize catalysts that incorporate sulfanylphenol structures.

| Catalytic System | Application | Role of Sulfur/Phenol Moiety | Mechanistic Insight |

| Sulfur-Doped Biochar | Environmental Remediation (Phenol Degradation) | Thiophene-sulfur enhances catalytic activity of biochar. | Sulfur doping modifies electron density and reduces impedance, facilitating electron transfer. mdpi.com |

| Bimetallic Phosphides (e.g., FeMoP, RuMoP) | Bio-oil Upgrading (Phenol Hydrodeoxygenation) | N/A (Model system for phenolic compound catalysis) | DFT calculations show FeMoP favors direct deoxygenation, while RuMoP/NiMoP favor ring hydrogenation first. rsc.orgresearchgate.net |

| Pd/C Catalyst | Organic Synthesis (Thiophenol Derivatives) | N/A (Synthesis of the target compound class) | Provides a heterogeneous catalytic system that avoids toxic reagents and has broad applicability. researchgate.net |

Elucidation of Structure-Function Relationships in Diverse Sulfanylphenol Architectures

A critical area of ongoing research is understanding how the specific chemical architecture of a sulfanylphenol derivative dictates its function. By systematically altering substituents on the aromatic ring, researchers can fine-tune properties like antioxidant activity, binding affinity, and reactivity.

A systematic study comparing the antioxidant activity of seventeen pairs of phenol and thiophenol analogues provided significant insights. nih.gov This work demonstrated that thiophenols are potent radical scavengers, sometimes more effective than their phenol counterparts, due to the higher acidity and reactivity of the S-H bond compared to the O-H bond. The study assessed the impact of various electron-donating and electron-withdrawing groups on antioxidant capacity, providing a clear roadmap for designing sulfanylphenols with tailored antioxidant potential. nih.gov For example, the presence of electron-donating groups generally enhances the ability of the compound to donate a hydrogen atom to scavenge radicals.

In the realm of biotechnology, structure-function relationships are paramount. For instance, studies on protein tyrosine sulfation, a post-translational modification that adds a sulfate (B86663) group to a tyrosine residue, show how a subtle change can have a profound impact on function. The addition of the negatively charged sulfate group can alter a protein's surface properties and intermolecular interactions. nih.gov In one case involving a therapeutic antibody, tyrosine sulfation within the complementarity-determining region (CDR) was found to adversely affect the antibody's binding to its target antigen, highlighting it as a critical quality attribute to be controlled. nih.gov This principle extends to sulfanylphenols, where the state of the thiol (-SH vs. -S⁻) or phenol (-OH vs. -O⁻) group can dramatically influence molecular recognition and biological activity.

| Compound Class | Structural Feature Studied | Determined Function | Key Finding |

| Substituted Thiophenols | Electron-donating vs. electron-withdrawing groups. | Antioxidant / Radical Scavenging Activity | Thiophenols are potent antioxidants; activity is modulated by substituents that affect S-H bond dissociation energy. nih.gov |

| Therapeutic Antibody | Tyrosine Sulfation in Complementarity-Determining Region (CDR). | Antigen Binding Affinity | Sulfation in the binding region is a critical quality attribute that can negatively impact the antibody's function. nih.gov |

| Phenolic Compounds | Substituent type and position (e.g., o-, m-, p-cresol). | Formation of byproducts during ozonation. | The position of substituents on the phenol ring directly influences the types and yields of byproducts formed during oxidative treatment. digitellinc.com |

常见问题

Q. What are the established synthetic routes for 4-Methyl-2-Sulfanylphenol, and how can reaction conditions be optimized?

The compound is synthesized via alkaline hydrolysis of 5-methyl-1,3-benzoxathiol-2-one using 1 M NaOH in a 1:1 H₂O:EtOH mixture at 60°C under nitrogen. Key parameters include reaction time (15 minutes) and temperature control to prevent oxidation of the thiol group. Purity is achieved through recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Spectroscopic methods are critical:

- ¹H NMR (CDCl₃): δ 2.34 (3H, s, CH₃), 7.13–7.21 (2H, aromatic protons).

- IR (KBr): Peaks at 1763 cm⁻¹ (C=O stretch of intermediates), 1192 cm⁻¹ (C-S bond).

- Mass spectrometry : Molecular ion peak at m/z 154 (C₇H₈OS) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert gas (N₂/Ar) at 4°C in amber vials to minimize oxidation of the sulfanyl group to sulfoxides or sulfones. Solubility in ethanol or DMSO allows for stable stock solutions .

Q. Which standard assays are used to evaluate the antimicrobial activity of this compound?

Use disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs). Antioxidant activity can be assessed via DPPH radical scavenging assays .

Advanced Research Questions

Q. How do substituents on the phenol ring influence the biological activity of this compound derivatives?

Substituent effects can be systematically studied:

- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility.

- Methyl groups at the para position (as in this compound) improve lipid membrane penetration. SAR studies require comparative bioassays and computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Conflicting results may arise from variations in microbial strains, solvent systems, or assay protocols. Mitigation strategies:

Q. How can regioselective functionalization of this compound be achieved in organic synthesis?

Regiocontrol is critical for derivatives. Example:

- Sulfoxide formation : Use H₂O₂ in acetic acid at 0°C for selective oxidation.

- Electrophilic substitution : Direct bromination (Br₂/FeCl₃) occurs at the ortho position due to thiol group activation. Monitor reaction progress via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。